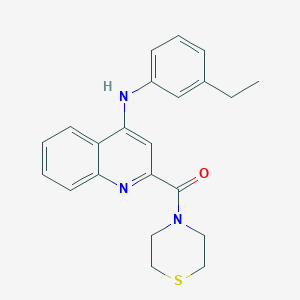
(4-((3-Ethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((3-Ethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C22H23N3OS and its molecular weight is 377.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that derivatives of quinolin-2-one are important starting materials for drugs and have various applications in organic synthesis .
Mode of Action
Quinolin-2-ones are generally synthesized by direct carbonylation of o-alkenylanilines . This process is practical, efficient, and beneficial for subsequent drug discovery and production .
Biochemical Pathways
The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation has been a subject of great interest .
Result of Action
Quinolin-2-ones are known to be present in a vast number of natural and synthetic organic compounds with valuable properties .
Action Environment
The synthesis of quinolin-2-ones by direct carbonylation is known to be influenced by various factors such as the source of the carbonyl used, which includes carbon monoxide, carbon dioxide, and triphosgene .
Properties
IUPAC Name |
[4-(3-ethylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-2-16-6-5-7-17(14-16)23-20-15-21(22(26)25-10-12-27-13-11-25)24-19-9-4-3-8-18(19)20/h3-9,14-15H,2,10-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZBOVZPHFYTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-(2-methylphenyl)methanone](/img/structure/B3000571.png)
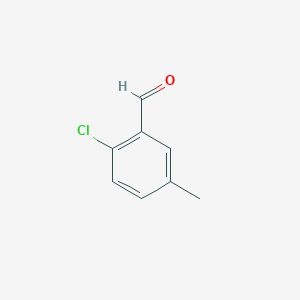
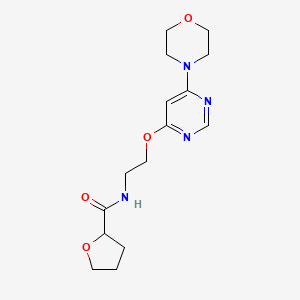
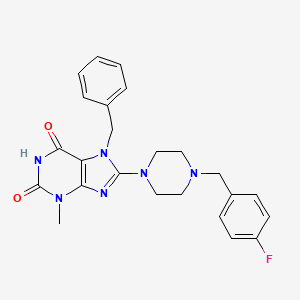
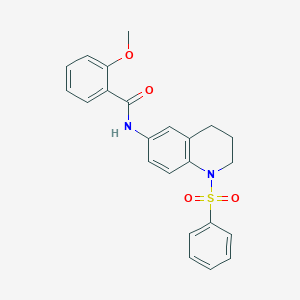
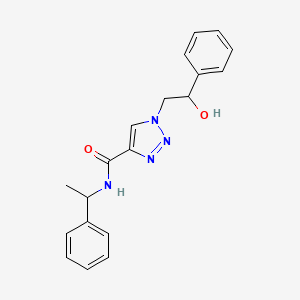
![2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B3000579.png)
![1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B3000580.png)
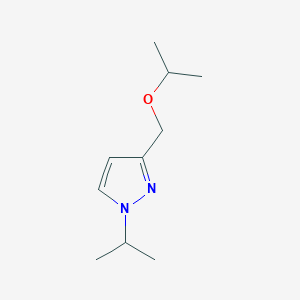
![6-Cyclopropyl-2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3000586.png)
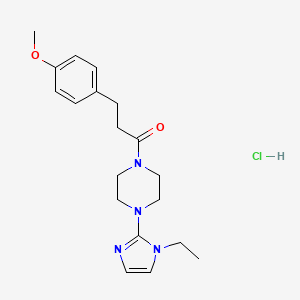
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3000591.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3000592.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-ethyloxalamide](/img/structure/B3000593.png)
